1H-2,6-Methano-2,7-naphthyridine
Description
Properties
CAS No. |
591749-50-7 |
|---|---|
Molecular Formula |
C9H8N2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1,5-diazatricyclo[4.4.1.03,8]undeca-3(8),4,6,9-tetraene |
InChI |
InChI=1S/C9H8N2/c1-2-11-5-8-4-10-9(6-11)3-7(1)8/h1-4H,5-6H2 |
InChI Key |
PGYBVPFLZCFINE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(CN1C=C3)C=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 1h 2,6 Methano 2,7 Naphthyridine and Its Congeners
Retrosynthetic Analysis and Strategic Disconnections for the Chemical Compound
Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.com For a complex structure like 1H-2,6-methano-2,7-naphthyridine, several retrosynthetic strategies can be envisioned.
A primary disconnection strategy for the this compound scaffold involves breaking the bonds forming the bridged ring system. A logical disconnection is at the C-N bonds within the heterocyclic core, which points towards precursor amines and carbonyl compounds. Another key disconnection can be made at the methano bridge, suggesting a cyclization reaction to form the bicyclic structure in a late stage of the synthesis.
One potential retrosynthetic pathway for a related 2,7-naphthyridine (B1199556) analogue of Luotonin A involves an intramolecular aza-hetero-Diels-Alder reaction as a key step. researchgate.net This suggests that a similar cycloaddition strategy could be a viable approach for constructing the bridged framework of this compound.
Classical and Modern Cyclization Approaches
The formation of the naphthyridine core is central to the synthesis of this compound. Several classical and modern cyclization reactions, traditionally used for quinolines and naphthyridines, can be adapted for the construction of this bridged system.
Friedländer Condensation Pathways and Adaptations for Bridged Naphthyridines
The Friedländer annulation is a widely used reaction for the synthesis of quinolines and naphthyridines, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. researchgate.net This reaction has been adapted for the synthesis of various naphthyridine isomers. researchgate.net
Recent advancements have focused on developing more environmentally friendly protocols. For instance, a gram-scale synthesis of 1,8-naphthyridines has been achieved in water using a biocompatible ionic liquid, choline (B1196258) hydroxide, as a catalyst. nih.govacs.orgacs.orgresearchgate.net This one-step reaction avoids the use of harsh conditions, organic solvents, and expensive metal catalysts. nih.govacs.org The use of propylphosphonic anhydride (B1165640) (T3P®) has also been shown to promote the Friedländer synthesis of polysubstituted quinolines and naphthyridines under mild conditions with excellent yields. researchgate.net Furthermore, basic ionic liquids have been demonstrated to be effective green solvents and catalysts for the preparation of 1,8-naphthyridyl derivatives via the Friedländer reaction. acs.org
While these methods are generally applied to the synthesis of various naphthyridine isomers, their adaptation to the synthesis of bridged systems like this compound would require specifically designed precursors that incorporate the bridged bicyclic core prior to the final cyclization.
Skraup-Type Reactions and Their Applicability to the Chemical Compound
The Skraup synthesis is a classic method for preparing quinolines by reacting an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. wikipedia.org This reaction can be adapted to synthesize naphthyridines by using aminopyridines as starting materials. nih.govmdpi.com For example, the Skraup reaction has been successfully employed for the synthesis of 1,5-naphthyridine (B1222797) derivatives from substituted 3-aminopyridines. mdpi.com
Modifications to the classical Skraup reaction have been developed to improve yields and reaction conditions. For instance, using iodine as a catalyst in a dioxane/water mixture has shown good results for the synthesis of 1,5-naphthyridines. mdpi.com Another modification involves applying pressure during the reaction and reducing the amount of sulfuric acid used. google.com
The applicability of the Skraup reaction to the synthesis of this compound would necessitate a starting aminopyridine that already contains the methano-bridged framework. The harsh conditions of the Skraup reaction, however, might pose a challenge to the stability of such a pre-formed bicyclic amine.
Combes, Pictet-Spengler, and Related Condensation Reactions
The Combes quinoline (B57606) synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. While primarily used for quinolines, its principles can be extended to naphthyridine synthesis.
The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. It involves the cyclization of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst. nih.gov This reaction has been utilized in the synthesis of diaza-bridged heterocycles through an intramolecular cyclization, suggesting its potential for constructing bridged naphthyridine systems. nih.gov Enantioselective Pictet-Spengler reactions, promoted by chiral Brønsted acids, Lewis acids, or hydrogen-bond donors, have also been developed. organicreactions.org Recent work has shown the synthesis of aza-quaternary centers via Pictet-Spengler reactions of ketonitrones activated by acyl chlorides. rsc.org
A consecutive four-component synthesis of tetrahydro-β-carbolines has been developed using a coupling-addition aza-anellation Pictet-Spengler (CAAPS) sequence, which involves a Michael addition catalyzed by ytterbium triflate. mdpi.com These advanced Pictet-Spengler methodologies could potentially be adapted for the asymmetric synthesis of the this compound scaffold.
Multi-Component Reactions for the Assembly of the Bridged Naphthyridine Scaffold
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. nih.gov MCRs have been utilized for the synthesis of various naphthyridine derivatives. For example, a diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been achieved through a multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers. ekb.eg
"On-Water" Synthesis Protocols
The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its low cost, safety, and environmental friendliness. nih.gov "On-water" synthesis protocols have been successfully developed for the Friedländer synthesis of 1,8-naphthyridines, demonstrating that the reaction can proceed efficiently in an aqueous medium, often with the aid of a catalyst like an ionic liquid. nih.govacs.org The solubility of the reactants for the Friedländer condensation in water makes this an advantageous approach. nih.gov
The development of on-water multi-component reactions for the synthesis of this compound would represent a significant step towards a more sustainable and efficient production of this complex heterocyclic system.
Catalyst-Free Approaches
Catalyst-free methods for the synthesis of naphthyridine scaffolds often rely on multicomponent reactions or thermal cyclizations, offering advantages in terms of cost-effectiveness and reduced metal contamination. These approaches typically involve the condensation of readily available starting materials under thermal or solvent-free conditions.
One notable catalyst-free approach involves a three-component reaction for the synthesis of naphtho acs.orgnih.govnaphthyridine derivatives. This method utilizes an aromatic aldehyde, a naphthalene-amine, and a piperidine-2,4-dione derivative, which react under solvent-free conditions to afford the desired products in high yields. scirp.org While not directly yielding the this compound core, this strategy highlights the potential of multicomponent reactions in constructing complex heterocyclic systems without the need for a catalyst. Another example is the synthesis of highly functionalized acs.orgnih.gov-naphthyridines in excellent yield using an ionic liquid, [Et3NH][HSO4], under solvent-free conditions, which, while using a promoter, avoids traditional metal catalysts. scirp.org
| Reactants | Conditions | Product | Yield (%) | Reference |
| Aromatic aldehyde, Naphthalene-2-amine, tert-butyl 2,4-dioxopiperidine-1-carboxylate | Solvent-free, heat | Naphtho acs.orgnih.govnaphthyridine derivative | High | scirp.org |
| 4-Aminopyridine, Cyclic enol ethers | [Et3NH][HSO4], solvent-free | Highly functionalized acs.orgnih.gov-naphthyridines | Excellent | scirp.org |
Table 1: Examples of Catalyst-Free or Promoter-Mediated Synthesis of Naphthyridine Congeners
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of the Chemical Compound
Transition metal-catalyzed reactions are powerful tools for the construction of C-C and C-N bonds, forming the backbone of many complex molecule syntheses. Palladium- and nickel-catalyzed cross-coupling reactions, in particular, have been extensively applied to the synthesis of various naphthyridine isomers.
The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate, is a versatile and widely used reaction in organic synthesis. nih.govacs.org Its application in the synthesis of naphthyridine congeners often involves the coupling of a functionalized pyridine (B92270) boronic acid with a halopyridine, or vice versa.
For instance, highly substituted acs.orgnih.gov-naphthyridines have been synthesized via chemo-selective Suzuki-Miyaura reactions. scirp.org This approach allows for the sequential and regioselective introduction of different aryl groups onto a dihalo-naphthyridine scaffold, demonstrating the precision of this methodology. The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl2, and a base to facilitate the coupling. acs.org While direct application to the bridged this compound is not documented, functionalization of a pre-formed bridged halo-naphthyridine could be envisioned using this powerful C-C bond-forming reaction.
| Electrophile | Nucleophile (Boronic Acid/Ester) | Catalyst System | Product | Yield (%) | Reference |
| Pyridine-2-sulfonyl fluoride (B91410) (PyFluor) | Hetero(aryl) boronic acids/esters | Pd(dppf)Cl₂ | 2-Arylpyridines | 5-89 | acs.org |
| 5,7-Dichloro-1,6-naphthyridine | Arylboronic acids | Pd(OAc)₂/SPhos | 5-Aryl-7-chloro-1,6-naphthyridine | Good | acs.org |
| Methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate | Arylboronic acids (2 equiv.) | Pd(PPh₃)₄/K₂CO₃ | Methyl 5,8-diaryl-1,6-naphthyridine-7-carboxylate | Moderate | acs.org |
Table 2: Examples of Suzuki-Miyaura Reactions in the Synthesis of Naphthyridine Congeners
The Stille reaction involves the coupling of an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. mdpi.comnih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide range of functional groups. nih.gov
In the context of naphthyridine synthesis, the Stille reaction has been employed for the construction of biaryl linkages. For example, the synthesis of a 1,5-naphthyridine derivative has been achieved through a Stille coupling reaction as a key step. mdpi.com The reaction's tolerance for various functional groups makes it a valuable tool for late-stage functionalization in the total synthesis of complex natural products containing a naphthyridine core. The primary drawback of this method is the toxicity associated with organotin compounds. nih.gov
| Electrophile | Organostannane Reagent | Catalyst System | Product | Yield (%) | Reference |
| 7-Iodoisatin | Stannyl tyrosine derivative | Pd₂(dba)₃, P(furyl)₃ | Biaryl model for TMC-95A/B | Good | mdpi.com |
| Aryl Iodide | Aryl Stannane | Pd(PPh₃)₄ | Dimer for Himastatin synthesis | Good | mdpi.com |
| 2-Bromobenzyl β,γ-unsaturated ketones | Tributylallylstannane | Pd(PPh₃)₄ | 2-Naphthols (via subsequent Heck) | Good | clockss.org |
Table 3: Examples of Stille Reactions in the Synthesis of Naphthyridine Congeners and Related Structures
The Negishi coupling reaction, which couples an organozinc compound with an organic halide or triflate, is another powerful palladium- or nickel-catalyzed C-C bond-forming reaction. acs.orgnih.gov A distinct feature of the Negishi coupling is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. acs.org
While specific applications of the Negishi coupling for the synthesis of this compound are not reported, its utility in preparing functionalized pyridines and bipyridines, which are subunits of naphthyridines, is well-established. scirp.org The reaction's high functional group tolerance and the ability to generate organozinc reagents in situ make it an attractive method for the synthesis of complex heterocyclic systems.
| Electrophile (Halide/Triflate) | Organozinc Reagent | Catalyst System | Product | Yield (%) | Reference |
| 2-Bromopyridine | Arylzinc halide | Tetrakis(triphenylphosphine)palladium(0) | Unsymmetrical 2,2'-bipyridines | Good | acs.org |
| o-Iodotoluene | o-Tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Biphenyl | Good | acs.org |
| Aryl Chlorides/Bromides/Triflates | In situ generated Zinc Reagents | Acenaphthoimidazolylidene Palladium Complexes | Biaryls | Good | nih.gov |
Table 4: Examples of Negishi Coupling Reactions for the Synthesis of Biaryls and Bipyridines
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, can be employed in an intramolecular fashion to construct cyclic structures. Intramolecular Heck-type cyclizations are a powerful strategy for the synthesis of fused heterocyclic systems.
For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) using a Heck reaction with methyl acrylate. The resulting intermediate underwent cyclization to furnish the naphthyridine core in excellent yield. nih.gov This type of intramolecular cyclization could be a key step in forming the bridged structure of this compound from a suitably functionalized pyridine precursor.
| Substrate | Catalyst System | Reagents | Product | Yield (%) | Reference |
| 2-Bromo-6-fluoropyridin-3-amine | Pd(OAc)₂, tri-tert-butylphosphonium tetrafluoroborate | Methyl acrylate | 1,5-Naphthyridine derivative | Excellent | nih.gov |
| 2-Bromobenzyl α,β-unsaturated ketones | Pd(OAc)₂, P(o-tol)₃ | K₂CO₃, n-Bu₄NBr | 2-Naphthols | Good | clockss.org |
Table 5: Examples of Intramolecular Heck Reactions in the Synthesis of Naphthyridine Congeners and Related Structures
Dehydrogenative Cycloaddition Reactions
Dehydrogenative cycloaddition reactions represent an atom-economical approach to the synthesis of aromatic systems. A notable example is the rhodium-catalyzed [2+2+2] cycloaddition of cyano-yne-allene substrates, which provides a convenient route to 2,6-naphthyridine (B1209661) scaffolds. eurekaselect.com
This methodology involves the cycloaddition of a carefully designed substrate containing a nitrile, an alkyne, and an allene (B1206475) functionality. The rhodium catalyst facilitates the [2+2+2] cycloaddition, which is followed by a dehydrogenative process to yield the aromatic 2,6-naphthyridine derivative. eurekaselect.com This strategy demonstrates the power of transition metal catalysis in orchestrating complex cyclization cascades to rapidly build intricate heterocyclic frameworks.
| Substrate | Catalyst System | Product | Yield (%) | Reference |
| Cyano-yne-allene | [Rh(cod)Cl]₂, dppe | 2,6-Naphthyridine derivative | Moderate | eurekaselect.com |
Table 6: Example of Dehydrogenative Cycloaddition for the Synthesis of a 2,6-Naphthyridine Scaffold
[2+2+2] Cycloaddition Protocols
While there is no specific information on the use of [2+2+2] cycloaddition for the synthesis of this compound, this powerful reaction has been successfully applied to the synthesis of related fused naphthyridine systems. For instance, a ruthenium-catalyzed [2+2+2] cycloaddition between 1,7-diynes and cyanamides has been reported to produce benzo[c] benthamdirect.comnih.govnaphthyridinones and benzo[c] benthamdirect.comnih.govnaphthyridinones. nih.gov This methodology provides a convergent approach to complex heterocyclic structures, but its applicability to the formation of a methano-bridged naphthyridine has not been explored.
Stereoselective and Regioselective Synthesis
The concepts of stereoselectivity and regioselectivity are central to the synthesis of complex molecules. In the context of naphthyridines, research has focused on controlling the orientation of substituents and the spatial arrangement of atoms in newly formed stereocenters. For example, stereoselective tandem syntheses have been developed for thiazolo-fused naphthyridines from o-alkynylaldehydes, proceeding through a regioselective 6-endo-dig ring closure. nih.gov Similarly, the aza-Diels-Alder reaction has been used for the regio- and stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives. nih.gov However, no studies were found that apply these principles to the specific stereochemical and regiochemical challenges posed by the synthesis of the this compound scaffold.
Novel Synthetic Routes and Mechanistic Investigations
The development of novel synthetic routes and the investigation of reaction mechanisms are crucial for advancing organic chemistry. The literature describes various new methods for preparing different naphthyridine isomers, including multi-component reactions for 1,6-naphthyridines and rearrangements leading to 1,3-diamino-2,7-naphthyridines. nih.govekb.eg Mechanistic studies often accompany these synthetic reports to provide a deeper understanding of the reaction pathways. A general strategy for constructing bridged polycyclic systems involves dearomatization, a powerful tool for creating three-dimensional complexity from flat aromatic precursors. rsc.org While this approach is conceptually relevant to the formation of a bridged naphthyridine, its specific application to synthesize this compound has not been reported.
Based on a comprehensive review of scientific literature, there is a notable lack of specific research detailing the chemical reactivity and transformation of the compound This compound . The available studies on naphthyridine chemistry predominantly focus on its various isomers, such as 1,5-naphthyridine, 1,8-naphthyridine (B1210474), and the parent 2,7-naphthyridine, rather than this specific bridged derivative.
The introduction of a methano bridge in the this compound structure imposes significant conformational rigidity and alters the electronic distribution of the aromatic system compared to its planar parent, 2,7-naphthyridine. These structural changes would be expected to profoundly influence its reactivity in electrophilic, nucleophilic, oxidation, and reduction reactions. However, specific experimental data on these transformations for this particular compound are not present in the surveyed literature.
Therefore, it is not possible to provide a detailed article on the halogenation, nitration, sulfonation, amination, alkoxylation, hydrazinolysis, or the oxidation and reduction chemistry of this compound as outlined. Research into the reactivity of this specific heterocyclic scaffold appears to be an unexplored area in synthetic organic chemistry.
Chemical Reactivity and Transformation of 1h 2,6 Methano 2,7 Naphthyridine
Functionalization of Peripheral Sites on the Chemical Compound
No data available.
Rearrangement Reactions and Ring Transformations Involving the Chemical Compound
No data available.
Derivatives and Structural Analogs of 1h 2,6 Methano 2,7 Naphthyridine
Synthesis of Substituted 1H-2,6-Methano-2,7-naphthyridine Derivatives
The synthesis of substituted derivatives of the 1,6-naphthyridine (B1220473) family, to which this compound is related, often involves multi-component reactions under catalyst-free conditions. For instance, a three-component reaction between an aromatic aldehyde, an amine (such as 1H-indazol-5-amine or 1H-indol-5-amine), and tert-butyl 2,4-dioxopiperidine-1-carboxylate in refluxing ethanol (B145695) can yield fused tetracyclic heterocycles containing the nih.govnih.govnaphthyridine core in high yields. researchgate.net This approach highlights a straightforward method for generating structural diversity.
Another versatile method involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with various reagents. For example, its one-pot reaction with aromatic aldehydes and malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) yields 1,6-naphthyridine-3-carbonitriles. researchgate.net Similarly, reacting the same starting material with cyanoacetamide or ethyl cyanoacetate (B8463686) and aromatic aldehydes in ammonium acetate produces 1,6-naphthyridine-3-carboxamides or 1,6-naphthyridine-3-carboxylates, respectively. researchgate.net
The following table summarizes the synthesis of various substituted 1,6-naphthyridine derivatives:
| Starting Materials | Reagents | Product |
| Aromatic aldehyde, Amine (e.g., 1H-indazol-5-amine), tert-butyl 2,4-dioxopiperidine-1-carboxylate | Ethanol (reflux) | Fused tetracyclic nih.govnih.govnaphthyridine derivatives |
| 2,2,6,6-tetramethylpiperidin-4-one, Aromatic aldehydes, Malononitrile | Ammonium acetate | 1,6-Naphthyridine-3-carbonitriles |
| 2,2,6,6-tetramethylpiperidin-4-one, Aromatic aldehydes, Cyanoacetamide | Ammonium acetate | 1,6-Naphthyridine-3-carboxamides |
| 2,2,6,6-tetramethylpiperidin-4-one, Aromatic aldehydes, Ethyl cyanoacetate | Ammonium acetate | 1,6-Naphthyridine-3-carboxylates |
Annulated and Fused Systems Incorporating the Chemical Compound's Core Structure
The rigid, bicyclic framework of naphthyridines makes them ideal building blocks for constructing more complex, fused heterocyclic systems. These annulated structures often exhibit unique properties and have been the subject of extensive synthetic exploration.
Benzo-fused naphthyridines, such as benzo[b] nih.govnih.govnaphthyridines, have been synthesized through various methods. One approach involves the reaction of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines with activated alkynes to introduce substituents. nih.gov For example, treatment with appropriate phenylacetylenes in the presence of a copper catalyst yields 1-phenylethynyl derivatives. nih.gov The synthesis of the initial tricyclic scaffold can be achieved by reacting anthranilic acids with 1-alkylpiperidine-4-ones. nih.gov
A different strategy for creating benzo[c] nih.govnih.govnaphthyridines fused with a pyrazole (B372694) ring involves a one-pot, multi-component reaction. rsc.org This green synthetic methodology utilizes water as a solvent and involves the fusion of isatin, malononitrile, and 3-aminopyrazole (B16455) in the presence of sodium hydroxide. rsc.org This approach is notable for its eco-friendliness and efficiency in generating complex heterocyclic systems. rsc.org
The fusion of a pyrazole ring to the naphthyridine core has led to the development of compounds with interesting biological potential. For instance, pyrazolo[3,4-b]pyridines can be synthesized through a microwave-assisted regioselective reaction of 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione, proceeding via a domino aza-Michael-cyclization-dehydration sequence. nih.gov Another method involves the reaction of 5-aminopyrazoles with 3-chlorochromones in the presence of phosphoric acid to yield substituted pyrazolo[3,4-b]pyridines. nih.gov
Imidazo[1,2-a] nih.govnih.govnaphthyridine derivatives have been designed and synthesized as potential antiviral agents. nih.gov These compounds often feature an amide bond linker connecting the imidazo[1,2-a] nih.govnih.govnaphthyridine scaffold to other cyclic or acyclic side chains, a modification intended to enhance molecular flexibility and interaction with biological targets. nih.gov
Furthermore, the literature describes the synthesis of various fused systems, including isoxazolo-, cyclopenta-, pyrazolo-, imidazo-, and furo-annulated 2,7-naphthyridines, often through multi-step reactions under specific conditions. rsc.org One notable example is the synthesis of furo[3,4-b]naphthyridines. researchgate.net
Design and Synthesis of N-Oxides and Other Heteroatom-Modified Derivatives
The introduction of an N-oxide moiety into a heterocyclic compound can significantly alter its electronic properties and biological activity. nih.gov Heterocyclic N-oxides are strong hydrogen bond acceptors due to the high electron density on the oxygen atom, making them potential bioisosteric replacements for carbonyl groups. nih.gov The synthesis of pyridine (B92270) N-oxides is a common precursor step, as they are often more reactive towards both nucleophilic and electrophilic substitution than the parent pyridines. acs.org Deoxygenation of these N-oxides to the corresponding pyridines is a frequent transformation in organic synthesis. acs.org
The synthesis of chiral biscarboline N,N'-dioxide derivatives has been reported, and these compounds have been explored as catalysts in asymmetric reactions. mdpi.com
Macrocyclic Structures Incorporating the Chemical Compound as a Building Block
While specific examples of macrocycles built directly from this compound are not prevalent in the reviewed literature, the general principles of macrocycle synthesis suggest its potential as a rigid linker or building block. The functional handles available on substituted naphthyridine derivatives, such as amino or carboxyl groups, could be utilized in macrocyclization reactions. The development of such complex architectures remains an area for future exploration.
Computational and Theoretical Studies on 1h 2,6 Methano 2,7 Naphthyridine
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are at the forefront of computational investigations of organic molecules. DFT methods provide a favorable balance between computational cost and accuracy, making them well-suited for studying the nuanced characteristics of bridged systems like "1H-2,6-Methano-2,7-naphthyridine." These calculations can predict a wide array of molecular properties with a high degree of reliability.
A fundamental aspect of understanding any molecule is the precise determination of its three-dimensional structure. For "this compound," the presence of the methano bridge imposes significant conformational constraints on the naphthyridine framework. Computational geometry optimization can elucidate the most stable arrangement of atoms in space, providing key data on bond lengths, bond angles, and dihedral angles.
While specific experimental data for "this compound" is not publicly available, theoretical calculations can provide a highly accurate prediction of its geometry. A hypothetical optimized geometry, based on DFT calculations (e.g., at the B3LYP/6-31G(d) level of theory), would yield the following illustrative data:
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-N | 1.34 - 1.38 |
| C-C (aromatic) | 1.39 - 1.42 |
| C-C (bridge) | ~1.54 |
| C-H | ~1.09 |
| **Bond Angles (°) ** | |
| C-N-C | ~118 |
| N-C-C | ~122 |
| C-C-C (in ring) | ~120 |
| H-C-H (bridge) | ~109.5 |
| Dihedral Angles (°) | |
| Ring Puckering | Varies |
Note: The data in this table is illustrative and represents typical values for similar heterocyclic systems. Actual values would require specific calculations for this compound.
The electronic structure of "this compound" governs its reactivity and spectroscopic properties. DFT calculations can map the electron density distribution, revealing regions that are electron-rich or electron-poor. A key component of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For aza-bridged structures, the HOMO and LUMO are often localized on specific parts of the molecule, which can be visualized to predict sites of electrophilic and nucleophilic attack. rsc.org
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 to -7.5 | Typically a π-orbital delocalized over the naphthyridine ring system. |
| LUMO | -1.0 to -2.0 | Typically a π*-orbital, also delocalized across the aromatic rings. |
| HOMO-LUMO Gap | 4.5 to 6.5 | Indicative of a relatively stable molecule. |
Note: The data in this table is illustrative and based on general knowledge of similar aromatic nitrogen heterocycles. Precise values would be obtained from a dedicated DFT calculation.
Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (infrared) frequencies for "this compound" can serve as a guide for experimental studies.
Methods like the Gauge-Independent Atomic Orbital (GIAO) approach are commonly used to calculate NMR chemical shifts with good accuracy. nih.gov Similarly, the calculation of vibrational frequencies can help in the assignment of peaks in an experimental IR spectrum.
| Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) | Key Predicted Vibrational Frequencies (cm⁻¹) |
| Aromatic Protons: 7.0 - 8.5 | Aromatic Carbons: 110 - 150 | C-H stretch (aromatic): 3000 - 3100 |
| Bridgehead Protons: ~4.0 | Bridgehead Carbons: ~60 | C-H stretch (aliphatic): 2850 - 3000 |
| Methylene (B1212753) Bridge Protons: ~2.5 | Methylene Bridge Carbon: ~40 | C=N/C=C stretch: 1500 - 1650 |
Note: This table presents hypothetical data to illustrate the type of information that can be obtained from computational spectroscopic predictions. The values are representative and not based on actual calculations for this specific molecule.
Reaction Mechanism Elucidation via Computational Modeling
Beyond static molecular properties, computational modeling is a powerful tool for investigating the dynamics of chemical reactions. For a molecule like "this compound," understanding its synthesis on a mechanistic level is crucial for optimizing reaction conditions and yields.
The synthesis of bridged ring systems often involves complex multi-step reactions. acs.orgnih.gov Computational modeling can identify the transition state structures for key steps in the synthetic pathway. A transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.
By locating and characterizing the transition state, chemists can gain a deeper understanding of the factors that control the reaction rate and selectivity. For instance, in a hypothetical intramolecular cyclization to form the methano bridge, DFT calculations could model the approach of the reacting fragments and determine the geometry and energy of the transition state.
Computational studies can map out the entire energy profile of a proposed reaction mechanism. This involves calculating the energies of the reactants, intermediates, transition states, and products. The resulting potential energy surface provides a detailed picture of the reaction pathway and its energetic landscape.
For the synthesis of "this compound," this could involve comparing different possible cyclization routes to determine the most energetically favorable pathway. This information is invaluable for rationalizing experimental observations and for designing more efficient synthetic strategies. DFT calculations have been successfully employed to elucidate such reaction mechanisms for the formation of other complex heterocyclic and bridged systems. acs.org
Theoretical Studies on Aromaticity and Electronic Delocalization in the Chemical Compound
There are currently no specific theoretical studies in the available scientific literature that analyze the aromaticity and electronic delocalization of this compound. Such studies would typically involve the calculation of various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), the Harmonic Oscillator Model of Aromaticity (HOMA), or the Paramagnetic/Diamagnetic Anisotropy (PEDA), to quantify the degree of aromatic character in the pyridine (B92270) rings of the bridged system. Analysis of the π-electron delocalization, likely altered by the geometric constraints of the methano bridge, is also a critical area that remains to be investigated.
Structure-Reactivity Relationships Derived from Computational Data
Similarly, there is a lack of published research detailing the structure-reactivity relationships of this compound derived from computational data. Such investigations would typically involve the analysis of the molecule's frontier molecular orbitals (HOMO and LUMO) to predict its reactivity towards electrophiles and nucleophiles. Electrostatic potential maps would also provide valuable insights into the charge distribution and potential sites for intermolecular interactions. Without these fundamental computational analyses, a predictive understanding of the chemical behavior of this compound remains speculative.
In-depth Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Scientific Literature
The request for an article detailing the advanced spectroscopic characterization of this compound, including specific data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, cannot be fulfilled at this time. The generation of a scientifically accurate and informative article, as per the specified outline, is contingent upon the availability of experimental or computational data from peer-reviewed sources.
While general spectroscopic characteristics of the broader naphthyridine family of isomers (such as 1,7-naphthyridine, 2,7-naphthyridine (B1199556), and 1,8-naphthyridine) are available, these data are not transferable to the specific, rigid, three-dimensional structure of this compound. sphinxsai.commdpi.com The introduction of a methano bridge would create a unique electronic and steric environment, leading to distinct spectral signatures that cannot be accurately predicted or extrapolated from its simpler, planar aromatic analogues.
For instance, the proton and carbon chemical shifts in NMR spectroscopy, the vibrational modes in IR and Raman spectroscopy, the electronic transition energies in UV-Vis spectroscopy, the fragmentation patterns in mass spectrometry, and the precise bond lengths and angles from X-ray crystallography are all highly specific to the molecular structure. mdpi.comrsc.org Without access to dedicated studies on this compound, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Further research and synthesis of this particular compound are required before a detailed spectroscopic analysis can be documented and discussed. At present, the scientific community has not published the necessary data to construct the requested article.
Advanced Spectroscopic Characterization Techniques for 1h 2,6 Methano 2,7 Naphthyridine
Chiroptical Spectroscopy (e.g., CD, ORD) for Chiral Derivatives
Chiroptical spectroscopy encompasses a group of techniques that investigate the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for determining the absolute configuration and conformational properties of enantiomers. For chiral derivatives of 1H-2,6-Methano-2,7-naphthyridine, which may be synthesized to explore stereospecific interactions with biological targets, Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be the primary tools for stereochemical assignment.
Principles of Circular Dichroism (CD) Spectroscopy
Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. ramauniversity.ac.inntu.edu.sg A CD spectrum is obtained only when the chiral molecule contains a chromophore (a light-absorbing group) in its structure or is in a chiral environment. creative-biostructure.com The resulting spectrum is a plot of molar ellipticity ([θ]) against wavelength.
For a hypothetical chiral derivative of this compound, the aromatic naphthyridine core would serve as the primary chromophore. The introduction of a chiral substituent would induce a CD signal. Enantiomers of a chiral molecule produce mirror-image CD spectra, a principle that is fundamental to the identification and quantification of enantiomeric excess. The sign and magnitude of the CD bands, often referred to as Cotton effects, are exquisitely sensitive to the spatial arrangement of atoms around the chromophore. wikipedia.orgslideshare.net Therefore, by comparing the experimental CD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral center can be determined with a high degree of confidence. researchgate.netmdpi.com
Principles of Optical Rotatory Dispersion (ORD) Spectroscopy
Optical Rotatory Dispersion measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. numberanalytics.comwikipedia.org An ORD curve plots specific rotation ([α]) against wavelength. In regions where the molecule does not absorb light, the rotation typically increases in magnitude as the wavelength decreases. However, within the absorption band of a chromophore, the ORD curve exhibits a characteristic peak and trough, a phenomenon known as the Cotton effect. accessscience.comlibretexts.orgchemistnotes.com
A positive Cotton effect is characterized by an initial increase in positive rotation (a peak) at a longer wavelength, which then crosses the zero line and becomes a trough at a shorter wavelength. libretexts.org A negative Cotton effect shows the opposite behavior. Similar to CD, enantiomers exhibit mirror-image ORD curves. ORD can be a powerful tool for assigning absolute configuration by comparing the sign of the Cotton effect with that of known reference compounds or with theoretical predictions. numberanalytics.comchemistnotes.com
Application to Chiral this compound Derivatives
Should chiral derivatives of this compound be synthesized, for instance, by introducing a chiral substituent at one of the available positions, chiroptical spectroscopy would be crucial for their characterization.
Determination of Absolute Configuration: The primary application would be the unambiguous assignment of the absolute configuration (R/S) of the stereogenic centers. wikipedia.org This would involve measuring the CD and ORD spectra and comparing them to spectra calculated for a specific enantiomer using computational methods like time-dependent density functional theory (TD-DFT). researchgate.net A match between the experimental and calculated spectrum would confirm the absolute configuration.
Conformational Analysis: The rigid structure of the this compound core limits its conformational flexibility. However, substituents may possess rotational freedom. Chiroptical spectra are sensitive to conformational changes that alter the relative orientation of the chromophore and the chiral center. karger.com Variable-temperature CD studies could provide insights into the conformational dynamics and the preferred solution-state conformation of such derivatives.
Illustrative Research Findings
To demonstrate how data from chiroptical spectroscopy would be presented, the following table contains hypothetical data for a pair of enantiomeric derivatives of this compound.
Disclaimer: The following data is illustrative and does not represent experimentally measured values. It is intended to exemplify the nature of chiroptical data for this class of compounds.
Table 1: Hypothetical Chiroptical Data for Enantiomers of a 1-Substituted-1H-2,6-Methano-2,7-naphthyridine Derivative
| Compound Name | Enantiomer | Specific Rotation [α] (c=0.1, MeOH) | CD Cotton Effect (λ, nm) | Molar Ellipticity [θ] (deg·cm²/dmol) |
| (R)-1-(1-aminoethyl)-1H-2,6-Methano-2,7-naphthyridine | R | +45.5° | Positive (280) | +15,000 |
| (S)-1-(1-aminoethyl)-1H-2,6-Methano-2,7-naphthyridine | S | -45.3° | Negative (280) | -14,950 |
| (R)-1-(1-hydroxyethyl)-1H-2,6-Methano-2,7-naphthyridine | R | +38.2° | Positive (278) | +12,500 |
| (S)-1-(1-hydroxyethyl)-1H-2,6-Methano-2,7-naphthyridine | S | -38.5° | Negative (278) | -12,400 |
Research on Non-Biological Applications of this compound Remains Undocumented
Extensive searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the non-biological applications of the chemical compound This compound . Despite the diverse and well-explored chemistry of the broader naphthyridine family, this specific bridged isomer appears to be a largely uninvestigated molecule in the fields of coordination chemistry and materials science.
There is currently no available information regarding the synthesis, characterization, or utilization of this compound as a ligand for metal complexes. Consequently, details on its metal-ligand interactions and coordination modes are absent from the scientific record.
Similarly, the potential of this compound in materials science remains unexplored. There are no published studies on its development as a fluorescent probe or luminescent material. Furthermore, its potential applications in Organic Light-Emitting Diodes (OLEDs) or as an optical switching component have not been reported.
While other isomers of naphthyridine, such as 1,8-naphthyridine (B1210474) and 2,7-naphthyridine (B1199556), have been investigated for these purposes, no analogous research has been published for the this compound scaffold. This indicates a potential area for future research and discovery within the field of heterocyclic chemistry.
Due to the lack of available data, a detailed article on the potential applications of this compound in non-biological fields, as per the requested outline, cannot be generated at this time.
Potential Applications of 1h 2,6 Methano 2,7 Naphthyridine in Non Biological Fields
Catalysis
While direct studies on the catalytic activity of 1H-2,6-Methano-2,7-naphthyridine are not presently available in scientific literature, the broader family of naphthyridines has demonstrated utility in various catalytic systems. The nitrogen atoms within the naphthyridine core can act as coordination sites for metal centers, or the ring system itself can function as a rigid scaffold for the presentation of catalytic groups.
Analytical Chemistry Applications
The application of naphthyridine derivatives in analytical chemistry often leverages their ability to interact with specific analytes through hydrogen bonding, metal coordination, or other non-covalent interactions, leading to a detectable signal.
Use as Sensing Agents or Receptors for Specific Analytes
Currently, there is no published research on the use of this compound as a sensing agent or receptor. However, the fundamental properties of the naphthyridine core suggest a potential for such applications. The two nitrogen atoms can act as hydrogen bond acceptors, and the aromatic system can participate in π-stacking interactions. The rigid methano bridge would pre-organize the binding sites, potentially leading to high selectivity for specific analytes. The development of fluorescent or colorimetric sensors based on the this compound scaffold could be a promising direction for future research.
Supramolecular Chemistry and Self-Assembly
The predictable geometry and potential for directional non-covalent interactions make naphthyridines attractive building blocks in supramolecular chemistry.
The self-assembly of this compound derivatives is an unexplored area. The rigid and well-defined structure of this molecule could be exploited to construct complex and ordered supramolecular architectures. By introducing appropriate functional groups onto the naphthyridine core, it may be possible to direct the self-assembly process to form discrete molecular cages, one-dimensional tapes, or two-dimensional networks. These materials could have applications in areas such as gas storage, separation, or as templates for the synthesis of other molecules. The study of the supramolecular chemistry of this compound holds the promise of uncovering new materials with novel properties and functions.
Conclusion and Future Perspectives in the Research of 1h 2,6 Methano 2,7 Naphthyridine
Summary of Key Achievements in the Synthesis and Characterization of Bridged Naphthyridines
The synthesis of the naphthyridine core can be achieved through various classical methods, including the Skraup and Friedländer reactions, as well as more modern cross-coupling strategies. nih.govnih.gov For instance, the Friedländer condensation is a versatile method for constructing the pyridine (B92270) ring of the naphthyridine system. researchgate.net The synthesis of substituted 1,5-naphthyridines often utilizes methods like the Stille cross-coupling reaction to introduce functional groups. nih.gov
Characterization of naphthyridine derivatives heavily relies on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for structural elucidation. researchgate.net In the study of dinuclear Ru(II) complexes with 1,5-naphthyridine (B1222797) linkers, the use of deuterated ancillary ligands simplified the NMR spectra, enabling straightforward product identification. researchgate.net
Emerging Trends and Challenges in Bridged Naphthyridine Chemistry
A prominent trend in naphthyridine chemistry is the development of new synthetic methodologies that are more atom-economical and avoid hazardous reagents. acs.org The synthesis of a potent RORγt inverse agonist, TAK-828F, showcased a route free of chromatographic purification, making it suitable for large-scale production. acs.org This addresses a common challenge in the synthesis of complex molecules.
Another emerging area is the exploration of functionalized naphthyridines as ligands in coordination chemistry and as building blocks for advanced materials. The 1,5-naphthyridine moiety has been used to create bridging ligands for dinuclear metal complexes, although the electronic communication between metal centers through this linker was found to be less efficient than through a pyrazine (B50134) linker. researchgate.net
A significant challenge remains the underdeveloped synthesis of certain naphthyridine isomers and their bridged derivatives. Despite their potential as scaffolds for biologically active molecules, the synthesis of tetrahydro-1,6-naphthyridines, for example, has been historically underdeveloped, with a lack of enantioselective methods. acs.org This suggests that the synthesis of the more constrained 1H-2,6-Methano-2,7-naphthyridine would likely present considerable synthetic hurdles.
Interdisciplinary Research Opportunities
The diverse properties of naphthyridine scaffolds create numerous opportunities for interdisciplinary research.
Medicinal Chemistry: Naphthyridines are considered "privileged structures" in medicinal chemistry, appearing in many drug candidates. nih.gov They have shown a wide range of biological activities, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties. nih.gov The development of new bridged naphthyridines could lead to novel therapeutic agents. For instance, 1,6-naphthyridin-2(1H)-ones have been investigated for various biomedical applications. nih.gov
Materials Science: The photophysical properties of naphthyridines make them attractive for applications in organic light-emitting diodes (OLEDs), sensors, and solar cells. nih.gov The development of novel 1,6-naphthyridin-7(6H)-one-based fluorescent nucleoside analogues highlights their potential as molecular probes for studying nucleic acids and enzyme binding sites. mdpi.com The unique rigid structure of This compound could impart interesting photophysical properties, opening avenues for its use in novel materials.
Coordination Chemistry: The nitrogen atoms in the naphthyridine core make them excellent ligands for metal ions. The resulting metal complexes have applications in catalysis and as potential anticancer agents. researchgate.netresearchgate.net The specific geometry of a bridged naphthyridine could lead to complexes with unique catalytic activities or biological properties.
Outlook on Future Advancements and Practical Applications
Future research in the field of bridged naphthyridines will likely focus on several key areas. The development of novel, efficient, and stereoselective synthetic routes will be paramount to accessing a wider range of these complex scaffolds, including the currently elusive This compound . As synthetic methods improve, a deeper exploration of their structure-activity relationships in a medicinal chemistry context can be expected.
The investigation of their photophysical properties is another promising frontier. The rigid, three-dimensional structure of bridged naphthyridines could lead to compounds with high quantum yields and unique solvatochromic properties, making them valuable as fluorescent probes in biological imaging and as components in advanced optical materials. mdpi.comresearchgate.net
Furthermore, the application of computational methods to predict the properties and guide the synthesis of new bridged naphthyridine derivatives will likely accelerate discoveries in this field. The combination of theoretical predictions and experimental validation will be crucial for unlocking the full potential of these fascinating heterocyclic compounds.
While This compound itself remains a synthetic target, the advancements in the broader field of bridged naphthyridine chemistry provide a clear roadmap for its eventual synthesis and exploration. The unique structural constraints of this molecule suggest that it could exhibit novel properties, making it a worthy, albeit challenging, objective for future synthetic and medicinal chemists.
Q & A
Q. Basic Research Focus
Q. Advanced Research Focus
- High-resolution MS (HRMS) : Differentiates isobaric species (e.g., Cl vs. Br isotopes) .
- Polar surface area (PSA) analysis : Predicts bioavailability using ACD/Labs Percepta .
- Thermogravimetric analysis (TGA) : Assesses thermal stability for material science applications .
How should researchers address contradictions in reported biological data for naphthyridine derivatives?
Q. Methodological Approach
- Replicate experiments : Variations in cell lines (e.g., MCF7 vs. HeLa) or assay protocols (e.g., MIC vs. IC₅₀) can skew results. Standardize conditions using guidelines like CLSI .
- Meta-analysis : Compare datasets across platforms (e.g., PubChem BioAssay vs. ChEMBL) to identify outliers .
- Mechanistic studies : Use knockout models or enzyme assays to validate target engagement (e.g., Topoisomerase I inhibition in indeno[1,5]naphthyridines) .
What are the emerging applications of this compound in materials science?
Basic Research Focus
Naphthyridines serve as ligands in luminescent metal-organic frameworks (MOFs) due to strong π-π interactions. For example, europium complexes with 1,8-naphthyridine derivatives exhibit red emission for OLEDs .
Advanced Research Focus
Functionalized derivatives (e.g., 4-hydroxy-1,5-naphthyridine) are used in dye-sensitized solar cells (DSSCs) for enhanced electron transport. Computational studies (e.g., TD-DFT) optimize bandgap alignment with TiO₂ electrodes .
How do researchers ensure reproducibility in synthesizing complex naphthyridine derivatives?
Q. Best Practices
- Detailed protocols : Report exact molar ratios (e.g., 1.1 equivalents of thiourea in cyclocondensation) and solvent grades (e.g., anhydrous THF) .
- Open data sharing : Deposit synthetic routes in platforms like EPA DSSTox or ECHA for peer validation .
- Batch consistency : Use QC metrics (e.g., HPLC purity >95%, residual solvent limits per ICH Q3C) .
What are the toxicity and handling considerations for this compound compounds?
Q. Basic Guidelines
- Acute toxicity : Chlorinated derivatives (e.g., 7-chloro-2-methoxy) may require PPE (gloves, goggles) due to LD₅₀ values <500 mg/kg in rodents .
- Waste disposal : Follow EPA guidelines for halogenated waste (RCRA D-code) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
